Ethyl 4-amino-3-phenyl-1,2-oxazole-5-carboxylate
Overview
Description
Ethyl 4-amino-3-phenyl-1,2-oxazole-5-carboxylate is a heterocyclic compound that features an oxazole ring substituted with an amino group, a phenyl group, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-amino-3-phenyl-1,2-oxazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-bromo-3-phenylpropanoate with hydroxylamine hydrochloride to form the oxime intermediate, which is then cyclized to the oxazole ring in the presence of a base such as sodium ethoxide. The reaction conditions often require refluxing in ethanol to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-3-phenyl-1,2-oxazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amines and other reduced forms of the oxazole ring.
Substitution: Halogenated derivatives of the phenyl group.
Scientific Research Applications
Ethyl 4-amino-3-phenyl-1,2-oxazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other advanced materials.
Mechanism of Action
The mechanism of action of Ethyl 4-amino-3-phenyl-1,2-oxazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-amino-3-phenyl-1,2-oxazole-5-carboxylate: Unique due to its specific substitution pattern on the oxazole ring.
Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate: Similar structure but with a methyl group instead of a phenyl group.
Ethyl 4-amino-3-phenyl-1,2-thiazole-5-carboxylate: Contains a thiazole ring instead of an oxazole ring.
Uniqueness
This compound is unique due to its combination of an amino group, phenyl group, and ethyl ester group on the oxazole ring. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl 4-amino-3-phenyl-1,2-oxazole-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-2-16-12(15)11-9(13)10(14-17-11)8-6-4-3-5-7-8/h3-7H,2,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVHQVBAGDFDLLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=NO1)C2=CC=CC=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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